2,5,6-trimethyl-1-(4-methylbenzyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic aromatic compound. It is part of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a benzene ring fused to a diazole ring, with methyl and phenylmethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2,5,6-trimethylaniline with 4-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Scientific Research Applications
2,5,6-Trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: Another benzodiazole derivative with similar structural features but different substituents.
2-Methylbenzimidazole: A compound with a methyl group at the 2-position, showing different chemical and biological properties.
4-Methylbenzimidazole: Similar to 2-methylbenzimidazole but with the methyl group at the 4-position.
Uniqueness
2,5,6-Trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzodiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H20N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,5,6-trimethyl-1-[(4-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C18H20N2/c1-12-5-7-16(8-6-12)11-20-15(4)19-17-9-13(2)14(3)10-18(17)20/h5-10H,11H2,1-4H3 |
InChI Key |
NSNSMDUMXNICEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C=C(C(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.